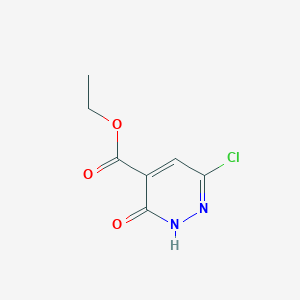

Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate

Vue d'ensemble

Description

Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate is a chemical compound with the molecular formula C7H7ClN2O3 and a molecular weight of 202.6 g/mol It is a pyridazine derivative, which is a class of heterocyclic compounds containing a six-membered ring with two adjacent nitrogen atoms

Méthodes De Préparation

The synthesis of Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate typically involves the reaction of 6-chloropyridazine-3-carboxylic acid with ethanol in the presence of a suitable catalyst . The reaction conditions often include refluxing the mixture at elevated temperatures to facilitate the esterification process. Industrial production methods may involve optimizing the reaction conditions to achieve higher yields and purity of the final product.

Analyse Des Réactions Chimiques

Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 6-chloro-3-oxopyridazine-4-carboxylate.

Reduction: The compound can be reduced to form the corresponding alcohol derivative.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Chemical Synthesis Applications

Intermediate in Organic Synthesis

Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate serves as an important intermediate in the synthesis of various heterocyclic compounds. It is utilized in the production of pharmaceuticals, agrochemicals, and other organic compounds. The compound can be synthesized through the reaction of 6-chloro-3-hydroxypyridazine-4-carboxaldehyde with ethyl bromide in the presence of a catalyst .

Chemical Reactions

The compound undergoes several chemical transformations:

- Oxidation : The hydroxyl group can be oxidized to form a carbonyl group.

- Reduction : It can be reduced to yield the corresponding alcohol derivative.

- Substitution : The chlorine atom may be replaced by nucleophiles such as amines or thiols.

Biological Applications

Antimicrobial Activity

this compound has demonstrated promising antimicrobial properties against various bacterial strains. The following table summarizes its antibacterial activity:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | 12 |

| Escherichia coli | 64 µg/mL | 10 |

| Pseudomonas aeruginosa | 128 µg/mL | 8 |

These results suggest that the compound could be a valuable candidate for developing new antibacterial agents.

Anticancer Potential

Research indicates that this compound exhibits anticancer properties by inhibiting cell proliferation in various cancer cell lines. The following table outlines its effects on specific cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Human T-cell leukemia (CCRF-HSB-2) | 15 | Induction of apoptosis |

| Human oral epidermoid carcinoma (KB) | 20 | Inhibition of tubulin polymerization |

The mechanism appears to involve disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.

Industrial Applications

Agrochemicals and Pharmaceuticals

this compound is integral to the development of agrochemicals, including insecticides and fungicides. Its derivatives are effective against various pests and weeds, making it a crucial component in agricultural practices .

Dyes and Pigments

The compound is also used in producing dyes and pigments, particularly yellow dyes for the textile industry. Its ability to undergo various chemical reactions allows for the synthesis of diverse colorants .

Case Studies and Research Findings

Several studies have highlighted the applications and biological activities of this compound:

Antimicrobial Studies

A study conducted by Dawane et al. demonstrated that derivatives of this compound exhibited enhanced inhibitory activity against Gram-positive bacteria compared to Gram-negative bacteria, indicating a selective mechanism of action.

Anticancer Research

Research has shown that this compound induces apoptosis in human T-cell leukemia cells through mitochondrial dysfunction. This suggests its potential for further development as an anticancer therapeutic agent.

Synthesis Exploration

this compound serves as a precursor for synthesizing more complex pyridazinone derivatives, which may possess enhanced biological activities.

Mécanisme D'action

The mechanism of action of Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action .

Comparaison Avec Des Composés Similaires

Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate can be compared with other pyridazine derivatives, such as:

Pyridazine: A basic heterocyclic compound with two adjacent nitrogen atoms.

Pyridazinone: A derivative of pyridazine with a carbonyl group at the 3-position.

6-chloropyridazine-3-carboxylic acid: A precursor in the synthesis of this compound. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to other similar compounds.

Activité Biologique

Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate (ECHPC) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

ECHPC is characterized by its unique functional groups, which include:

- A chloro group at the 6-position

- A hydroxyl group at the 3-position

- An ethyl carboxylate group at the 4-position

Its molecular formula is , and it belongs to the class of pyridazines, which are known for their aromatic properties and biological significance.

Biological Activity Overview

Research indicates that ECHPC exhibits a range of biological activities, particularly in antimicrobial and anticancer domains. The compound's structure allows it to interact with various biological macromolecules, influencing cellular processes.

Antimicrobial Activity

ECHPC has shown promising results against several bacterial strains. Its antibacterial properties are attributed to the hydrazinyl and hydroxyl groups, which may enhance binding to bacterial targets.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | 12 |

| Escherichia coli | 64 µg/mL | 10 |

| Pseudomonas aeruginosa | 128 µg/mL | 8 |

These results indicate that ECHPC could be a valuable candidate for developing new antibacterial agents.

Anticancer Activity

In addition to its antimicrobial properties, ECHPC has been investigated for its anticancer potential. Studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Human T-cell leukemia (CCRF-HSB-2) | 15 | Induction of apoptosis |

| Human oral epidermoid carcinoma (KB) | 20 | Inhibition of tubulin polymerization |

The compound's mechanism appears to involve the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.

The biological activity of ECHPC is primarily driven by its interaction with specific molecular targets. The following mechanisms have been proposed:

- Enzyme Inhibition : ECHPC may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Binding Affinity : The chloro group can participate in halogen bonding, enhancing the compound's binding affinity to its targets.

- Hydrogen Bonding : The hydrazinyl group and carboxylate oxygen can form hydrogen bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity.

Case Studies and Research Findings

- Antimicrobial Studies : Research conducted by Dawane et al. revealed that ECHPC derivatives exhibited better inhibitory activity against Gram-positive bacteria compared to Gram-negative bacteria, indicating a selective mechanism of action .

- Anticancer Research : A study highlighted that ECHPC induced apoptosis in human T-cell leukemia cells through a mechanism involving mitochondrial dysfunction . This suggests potential for further development as an anticancer therapeutic.

- Synthesis and Derivative Exploration : ECHPC serves as a precursor for synthesizing more complex pyridazinone derivatives, which may possess enhanced biological activities .

Propriétés

IUPAC Name |

ethyl 3-chloro-6-oxo-1H-pyridazine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O3/c1-2-13-7(12)4-3-5(8)9-10-6(4)11/h3H,2H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTBUDFWPROPPOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NNC1=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10491708 | |

| Record name | Ethyl 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10491708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61404-41-9 | |

| Record name | Ethyl 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10491708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.